(-)-Gallocatechin gallate

Description

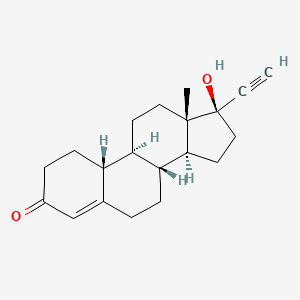

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195144 | |

| Record name | (-)-Gallocatechol gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-96-9, 68-22-4 | |

| Record name | (-)-Gallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gallocatechol gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gallocatechol gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Gallocatechin gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOCATECHIN GALLATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ent-Gallocatechin 3-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multi-Faceted Assault of (-)-Gallocatechin Gallate on Cancer Cells: A Technical Guide

For Immediate Release

PISCATAWAY, NJ – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate mechanisms by which (-)-gallocatechin gallate (GCG), a major polyphenol in green tea, exerts its anti-cancer effects. This document synthesizes current research to provide an in-depth understanding of GCG's action on a molecular level, offering valuable insights for the development of novel cancer therapeutics.

This compound, often referred to as epigallocatechin-3-gallate (EGCG) in scientific literature, has demonstrated significant potential in preclinical studies to inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent metastasis.[1][2] This guide elucidates the compound's ability to modulate multiple critical signaling pathways within cancer cells, effectively halting their proliferation and survival.

Core Mechanisms of Action: A Multi-Pronged Attack

The anti-neoplastic activity of GCG is not attributed to a single mechanism but rather to its ability to simultaneously target various cellular processes essential for cancer progression. Key among these are the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways that govern cell growth and metastasis.

Induction of Apoptosis: Triggering Programmed Cell Death

GCG has been shown to induce apoptosis in a variety of cancer cell lines.[3] This is achieved through the modulation of key proteins in the apoptotic cascade. In estrogen receptor-negative breast cancer cells, for instance, GCG treatment leads to an increased expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases and the execution of apoptosis.[4][5] Studies in nasopharyngeal carcinoma cells have also confirmed that GCG induces apoptosis via the mitochondrial signal transduction pathway, enhancing the release of cytochrome c and activating caspase-9.[6]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of cancer is uncontrolled cell division. GCG intervenes in this process by causing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[7][8] In human prostate carcinoma cells, GCG treatment leads to an upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1.[9] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle from the G1 to the S phase, thus halting cell proliferation.[9] In A431 epidermoid carcinoma cells, GCG treatment resulted in a significant arrest of cells in the G0-G1 phase.[7] Conversely, in MCF-7 breast cancer cells, EGCG was found to induce cell cycle arrest at the G2/M phase.[8]

Quantitative Insights: GCG's Potency Across Cancer Cell Lines

The efficacy of GCG varies across different cancer cell types, as demonstrated by the half-maximal inhibitory concentration (IC50) values reported in numerous studies. A lower IC50 value indicates a higher potency of the compound.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H1299 | Lung Cancer | 20 | [10] |

| A549 | Non-small cell lung cancer | 60.55 ± 1.0 | [11][12] |

| MCF-7 | Breast Cancer | 37.681 | [13] |

| WI38VA (SV40 transformed) | Human Fibroblast | 10 | [14] |

| WI38 (Normal) | Human Fibroblast | 120 | [14] |

| SW1116 | Digestive Tract Cancer | 51.7 | [15] |

| MKN45 | Digestive Tract Cancer | 55.9 | [15] |

| BGC823 | Digestive Tract Cancer | 68.5 | [15] |

| SGC7901 | Digestive Tract Cancer | 79.1 | [15] |

| AGS | Digestive Tract Cancer | 83.8 | [15] |

| MKN28 | Digestive Tract Cancer | 119.8 | [15] |

| HGC27 | Digestive Tract Cancer | 183.2 | [15] |

| LoVo | Digestive Tract Cancer | 194.6 | [15] |

Signaling Pathway Modulation: A Network of Inhibition

GCG's anti-cancer effects are orchestrated through its interaction with a complex network of signaling pathways that are often deregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. GCG has been shown to inhibit this pathway, leading to reduced cancer cell viability.[16] In some cancers, this inhibition is mediated by increasing the expression of the tumor suppressor PTEN, which in turn blocks the activation of Akt and mTOR.[17]

Caption: GCG inhibits the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is frequently hyperactivated in cancer, promoting cell proliferation and survival. GCG has been demonstrated to inhibit the activation of key components of this pathway, including Ras, Raf-1, and ERK1/2, in pancreatic cancer cells.[18]

References

- 1. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cancer and metastasis: prevention and treatment by green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by epigallocatechin-3-gallate via mitochondrial signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Epigallocatechin gallate (EGCG) suppresses growth and tumorigenicity in breast cancer cells by downregulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental study on anti-neoplastic activity of epigallocatechin-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets [mdpi.com]

- 18. Epigallocatechin-3-gallate inhibits cell cycle and induces apoptosis in pancreatic cancer [imrpress.com]

Bioavailability and metabolism of (-)-Gallocatechin gallate in vivo

An In-Depth Technical Guide on the Bioavailability and Metabolism of (-)-Gallocatechin Gallate In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and metabolism of this compound (GCG) in vivo. Due to the limited specific research on GCG, data from closely related compounds, particularly (-)-epigallocatechin-3-gallate (EGCG) and gallocatechin-7-gallate, are included to provide a broader context and methodological framework. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Introduction

This compound (GCG) is a type of catechin, a class of polyphenolic compounds found abundantly in green tea. Like other catechins, GCG is recognized for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of GCG is intrinsically linked to its bioavailability and metabolic fate within the body. Understanding these pharmacokinetic parameters is crucial for the design of effective in vivo studies and the development of GCG-based therapeutic agents.

Quantitative Data on Bioavailability and Pharmacokinetics

The in vivo bioavailability of GCG has not been as extensively studied as that of its structural analog, EGCG. However, a study on gallocatechin-7-gallate, an isomer of GCG, provides valuable pharmacokinetic data in a rat model. The following tables summarize the key pharmacokinetic parameters observed in this study.

Table 1: Pharmacokinetic Parameters of Gallocatechin-7-Gallate in Rats Following Intravenous Administration [1][2]

| Dose (mg/kg) | C₀ (mg/L) | AUC₀₋t (mg·h/L) | t₁/₂ (h) |

| 1 | 11.26 | 1.75 | 1.32 |

| 3 | - | - | 1.62 |

| 10 | 50.82 | 11.80 | 0.53 |

C₀: Initial plasma concentration; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.[1][2]

Table 2: Pharmacokinetic Parameters of Related Catechins in Humans After Oral Administration of Green Tea [3]

| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) |

| EGCG | 20 mg/kg tea solids | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 |

| EGC | 20 mg/kg tea solids | 223.4 ± 35.2 | 1.3 - 1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 |

| EC | 20 mg/kg tea solids | 124.03 ± 7.86 | 1.3 - 1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t₁/₂: Elimination half-life. Data are presented as mean ± SD.[3]

Metabolism of this compound

The metabolism of GCG in vivo is expected to follow pathways similar to other green tea catechins. This primarily involves two major routes: enzymatic modification in the liver and degradation by the gut microbiota.

Hepatic Metabolism: In the liver, GCG can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively. These modifications increase the water solubility of the catechins, facilitating their excretion.

Microbiota-Mediated Metabolism: A significant portion of ingested GCG that is not absorbed in the small intestine reaches the colon, where it is subjected to extensive metabolism by the gut microbiota.[4] The initial step is often the hydrolysis of the gallate ester bond to yield gallocatechin and gallic acid.[4] Further degradation can lead to the formation of various smaller phenolic acids and valerolactones.[3]

Experimental Protocols

The study of GCG bioavailability and metabolism in vivo requires robust experimental designs and sensitive analytical methodologies.

Animal Studies

-

Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of catechins.[1][2]

-

Administration: For intravenous studies, GCG is dissolved in a suitable vehicle (e.g., saline with a small percentage of organic solvent) and administered via the tail vein.[2] For oral bioavailability studies, GCG is administered via oral gavage.

-

Sample Collection: Blood samples are collected at predetermined time points from the retro-orbital plexus or tail vein into heparinized tubes.[2] Plasma is separated by centrifugation. Urine and feces can also be collected using metabolic cages.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).[5] This is followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[6]

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection (ECD) is the method of choice for the quantification of catechins and their metabolites in biological matrices.[1][3][7]

Human Studies

-

Study Design: Human studies are typically designed as crossover studies with a washout period between different formulations or doses.[8]

-

Subjects: Healthy volunteers are recruited, and informed consent is obtained.

-

Administration: GCG is administered orally, often in encapsulated form, after an overnight fast.[9]

-

Sample Collection: Blood samples are collected via venipuncture at specified time intervals. Urine is also collected over a defined period.

-

Analytical Methods: Similar to animal studies, HPLC with MS/MS or ECD is used for the sensitive and specific quantification of GCG and its metabolites in human plasma and urine.[3][10]

Signaling Pathways Modulated by Green Tea Catechins

While specific in vivo studies on the signaling pathways modulated by GCG are limited, research on green tea catechins as a whole, and EGCG in particular, has identified several key pathways. It is plausible that GCG shares some of these mechanisms of action due to its structural similarity to EGCG.

Green tea catechins have been shown to influence a variety of signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis.[11] Some of the key pathways include:

-

MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are crucial for cell growth and differentiation. EGCG has been shown to modulate this pathway.[12]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. EGCG has been demonstrated to inhibit this pathway in various cancer models.[12]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Green tea catechins can suppress the activation of NF-κB.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling. EGCG has been found to inhibit this pathway.[13]

Conclusion and Future Directions

The bioavailability of this compound is a critical determinant of its potential health benefits. Current knowledge, largely extrapolated from studies on related catechins, suggests that GCG likely has low oral bioavailability due to limited intestinal absorption and extensive metabolism by both hepatic enzymes and the gut microbiota.

Future research should focus on:

-

Conducting dedicated pharmacokinetic studies of pure this compound in various animal models and in humans to determine its precise bioavailability and metabolic profile.

-

Identifying and quantifying the major metabolites of GCG in vivo and assessing their biological activities.

-

Investigating the specific signaling pathways modulated by GCG to elucidate its mechanisms of action.

-

Developing novel formulation strategies to enhance the bioavailability of GCG, thereby increasing its therapeutic potential.

A deeper understanding of the in vivo fate of this compound will be instrumental for the scientific community and drug development professionals in harnessing its full therapeutic promise.

References

- 1. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Biological Effects of (‐)‐Epigallocatechin‐3‐gallate on the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Other Sources of (-)-Gallocatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While tea (Camellia sinensis) is the most celebrated source of the bioactive polyphenol (-)-gallocatechin gallate (GCG), a growing body of research is shedding light on its presence in a variety of other plant-based foods. This technical guide provides an in-depth exploration of these alternative natural sources, offering quantitative data, detailed experimental protocols for extraction and analysis, and an overview of the known signaling pathways modulated by this potent catechin.

Quantitative Analysis of this compound in Non-Tea Sources

The concentration of this compound varies significantly across different plant species and even between cultivars and growing conditions. The following table summarizes the available quantitative data for GCG in a selection of fruits and nuts, providing a valuable resource for identifying promising alternative sources for research and development.

| Food Item | Scientific Name | GCG Content (mg/100g fresh weight) | Reference |

| Nuts | |||

| Pecan | Carya illinoinensis | 0.80 | |

| Pistachio | Pistacia vera | 0.50 | |

| Almond | Prunus dulcis | 0.46 | |

| Hazelnut | Corylus avellana | 0.40 | |

| Fruits | |||

| Carob Flour | Ceratonia siliqua | Not specified, but present |

Note: The data for GCG in many fruits and vegetables is still limited, with many studies focusing on more abundant catechins like epigallocatechin gallate (EGCG).

Experimental Protocols for the Extraction and Quantification of this compound

Accurate determination of GCG content in plant matrices requires robust and validated analytical methods. The following protocol outlines a standard procedure for the extraction and quantification of GCG using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely accepted technique for its sensitivity and specificity.

Sample Preparation and Extraction

This phase aims to efficiently extract catechins from the plant material while minimizing degradation.

Methodology:

-

Homogenization: Weigh approximately 1-5 grams of the fresh or freeze-dried plant material. Homogenize the sample into a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.

-

Extraction Solvent: A mixture of methanol and water (e.g., 70:30, v/v) or acetone and water is commonly used. The addition of a small amount of ascorbic acid can help prevent the oxidation of catechins during extraction.

-

Extraction Process: Add the extraction solvent to the powdered sample in a ratio of 1:10 or 1:20 (w/v). The extraction can be performed using various techniques:

-

Maceration: Soaking the sample in the solvent at room temperature for a defined period (e.g., 24 hours) with occasional shaking.

-

Ultrasonication: Using an ultrasonic bath to accelerate the extraction process (e.g., 30 minutes at a controlled temperature).

-

Microwave-Assisted Extraction (MAE): A rapid extraction method using microwave energy.

-

-

Filtration and Concentration: After extraction, filter the mixture through a Whatman No. 1 filter paper or a similar grade to remove solid debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the catechins.

-

Reconstitution: The dried extract is reconstituted in a known volume of the initial mobile phase used for HPLC analysis. This solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-DAD Quantification

This section details the chromatographic conditions for the separation and quantification of GCG.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of catechins.

-

Mobile Phase: A gradient elution is generally employed for optimal separation of various catechins. A common mobile phase consists of:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

-

-

Gradient Program: The gradient program should be optimized to achieve good resolution between GCG and other catechins. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: The column temperature is typically maintained at around 25-30°C to ensure reproducible retention times.

-

Detection: The DAD is set to monitor at a wavelength of approximately 280 nm, which is the characteristic absorption maximum for catechins.

-

Quantification: GCG is quantified by comparing the peak area of the sample with that of a certified reference standard of this compound at a known concentration. A calibration curve should be constructed using a series of standard solutions to ensure linearity and accuracy of the quantification.

Signaling Pathways Modulated by this compound

The biological activities of GCG are attributed to its ability to interact with and modulate various cellular signaling pathways. While much of the research in this area has focused on the more abundant EGCG, the structural similarity between the two molecules suggests that they likely share many common targets. The primary mechanisms of action for GCG are believed to involve its potent antioxidant and pro-oxidant activities, as well as its ability to directly interact with key signaling proteins.

Antioxidant and Pro-oxidant Activities

At physiological concentrations, GCG acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway. However, at higher concentrations, GCG can exhibit pro-oxidant effects, leading to the generation of ROS and subsequently inducing apoptosis in cancer cells. This dual activity is a key aspect of its potential therapeutic applications.

Modulation of Key Signaling Pathways

Research, primarily on EGCG, has identified several key signaling pathways that are modulated by galloylated catechins. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is often implicated in chronic diseases such as cancer.

-

Epidermal Growth Factor Receptor (EGFR) Pathway: GCG can inhibit the activation of EGFR, a receptor tyrosine kinase that plays a central role in cell growth and proliferation. By blocking EGFR signaling, GCG can suppress downstream pathways such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway: This pathway is critical for cell survival and is often hyperactivated in cancer. GCG can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes. GCG can modulate the activity of these kinases, leading to either cell cycle arrest or apoptosis, depending on the cellular context.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates inflammation and cell survival. GCG has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

Conclusion

While tea remains the most abundant source of this compound, this technical guide highlights the presence of this potent bioactive compound in other plant-based foods, particularly nuts. The provided experimental protocols offer a standardized approach for the extraction and quantification of GCG, enabling further research into its distribution and biological activities. The elucidation of the signaling pathways modulated by GCG, largely inferred from studies on its close structural analog EGCG, underscores its potential as a therapeutic agent. Further research is warranted to explore a wider range of plant sources for GCG and to specifically investigate its unique interactions with cellular signaling networks, paving the way for novel applications in drug development and nutritional science.

An In-depth Technical Guide on the Interaction of (-)-Gallocatechin Gallate with Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific interactions of (-)-gallocatechin gallate (GCG) with cellular signaling pathways is limited. The majority of available studies focus on its epimer, (-)-epigallocatechin-3-gallate (EGCG), which is the most abundant catechin in green tea. This guide synthesizes the direct evidence available for GCG and, where data is sparse, draws comparative insights from the extensive research on EGCG to infer potential mechanisms of action for GCG. All information derived from EGCG studies is explicitly noted.

Executive Summary

This compound (GCG) is a flavan-3-ol, a type of natural phenol and antioxidant found in green tea and other plants. While less studied than its prominent epimer, (-)-epigallocatechin-3-gallate (EGCG), emerging evidence suggests that GCG shares the ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of GCG's interaction with these pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The primary signaling pathways implicated in GCG's bioactivity include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of GCG.

Introduction to this compound

GCG is a catechin, a class of polyphenolic compounds abundant in tea, fruits, and chocolate. Structurally, it is the gallate ester of gallocatechin. As an epimer of EGCG, the spatial orientation of the hydroxyl group at the C2' position of the B-ring differs. This structural nuance may influence its biological activity and interaction with cellular targets.[1][2] The majority of research has focused on EGCG due to its higher concentration in green tea.[1] However, studies comparing the bioactivity of various catechins have revealed that GCG often exhibits comparable or, in some instances, distinct effects.

Interaction with Key Cellular Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of several key kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Available evidence suggests that GCG, similar to EGCG, can inhibit the MAPK pathway. Specifically, GCG has been shown to attenuate MAPK pathway activation in 3T3-L1 adipocytes, leading to a downregulation of adipogenic factors. Furthermore, in a neuroprotection study, GCG was found to reduce the phosphorylation of ERK and JNK in response to glutamate-induced oxidative stress in HT22 hippocampal cells. This suggests a neuroprotective mechanism mediated through the modulation of these key MAPK components.

Diagram of the MAPK Signaling Pathway and GCG Interaction

Caption: GCG's inhibitory effect on the MAPK pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have indicated that GCG can inhibit inflammation through the NF-κB signaling pathway. In differentiated 3T3-L1 cells, GCG was as effective as EGCG at inhibiting LPS-induced expression of pro-inflammatory cytokines like IL-6 and MCP-1. This effect was associated with the inhibition of p65 phosphorylation, a key subunit of the NF-κB complex.

Diagram of the NF-κB Signaling Pathway and GCG Interaction

Caption: GCG's inhibitory action on the NF-κB pathway.

Quantitative Data Summary

Due to the limited research specifically on GCG, a comprehensive table of quantitative data is not available. The following table summarizes the available data and provides comparative values for EGCG where GCG-specific data is absent.

| Parameter | Target/Assay | Cell Line | GCG Value | EGCG Value (for comparison) | Reference |

| IC50 | Tyrosinase Inhibition | - | 36.8 ± 0.21 µM | 39.4 ± 0.54 µM | [3] |

| Neuroprotection | Glutamate-induced excitotoxicity | HT22 | Effective at 50-100 µM | Effective at 50 µM (toxic at >100 µM) | [4] |

| Inhibition of VTs release | Vero Toxin Release | E. coli O157:H7 | Effective at ≥ 0.05 mg/ml | Effective at ≥ 0.05 mg/ml | [5] |

| Inhibition of Adipogenesis | Lipid Accumulation | 3T3-L1 | Significant Reduction | Significant Reduction |

Experimental Protocols

Cell Viability and Neuroprotection Assay (as described for HT22 cells)[4]

-

Cell Culture: Mouse hippocampal-derived HT22 cells are cultured in DMEM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 IU/mL penicillin G, and 100 µg/mL streptomycin.

-

Treatment: Cells are seeded at a density of 2 x 10^5 cells/well. After 24 hours, cells are treated with varying concentrations of GCG (e.g., 3.125 to 200 µM).

-

Induction of Excitotoxicity: 5 mM glutamate is added to the culture medium, and the cells are incubated for 12 hours in a 5% CO2 incubator.

-

Cell Viability Assessment: Cell viability is measured using a commercial assay such as the EZ-CYTOX kit, which is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Western Blot Analysis for MAPK Phosphorylation (General Protocol)

-

Cell Lysis: After treatment with GCG and the relevant stimulus (e.g., glutamate), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB p65 Phosphorylation Assay (General Protocol)

-

Cell Treatment and Lysis: Cells are pre-treated with GCG for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α). Nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.

-

Western Blotting: As described in section 5.2, Western blotting is performed on the nuclear extracts using a primary antibody specific for phosphorylated NF-κB p65 (e.g., at Ser536). A loading control for the nuclear fraction, such as Lamin B1, should be used.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of GCG on a specific signaling pathway.

Caption: General workflow for studying GCG's effects.

Conclusion and Future Directions

This compound is a promising bioactive compound that appears to modulate key cellular signaling pathways, including the MAPK and NF-κB cascades. The available data, though limited, suggests that GCG possesses anti-inflammatory and neuroprotective properties. However, a significant knowledge gap exists regarding its specific molecular targets and the full extent of its interactions with cellular signaling networks.

Future research should focus on:

-

Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the effects of GCG and EGCG on a wider range of signaling pathways and cell types.

-

Quantitative Analysis: Determining key quantitative parameters such as IC50 values for the inhibition of various kinases and transcription factors.

-

In Vivo Studies: Translating the in vitro findings into animal models to assess the therapeutic potential of GCG for various diseases.

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of GCG within the cell.

A deeper understanding of the cellular and molecular mechanisms of GCG will be crucial for unlocking its full therapeutic potential and for the development of novel drugs and nutraceuticals.

References

- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Epigallocatechin gallate suppresses adipocyte differentiation through the MEK/ERK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Galloylated Catechins in Camellia sinensis: A Technical Guide

Abstract

Galloylated catechins, particularly (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG), are the most abundant and bioactive polyphenols in the young leaves of the tea plant, Camellia sinensis.[1] These specialized metabolites are crucial in defining the characteristic astringent flavor of tea and are of significant interest to the pharmaceutical industry for their health-promoting properties, including antioxidant and anti-inflammatory effects.[2][3][4] The biosynthesis of these complex molecules is a multi-stage process involving the convergence of the shikimate, phenylpropanoid, and flavonoid pathways, culminating in a specific two-step galloylation reaction. This guide provides an in-depth examination of the complete biosynthetic pathway, presenting quantitative data, detailed experimental protocols for key enzymatic assays, and visual diagrams of the metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Precursor Biosynthesis: Laying the Foundation

The formation of galloylated catechins requires two primary precursors: the galloyl group donor, derived from gallic acid (GA), and the catechin backbone (a flavan-3-ol). These precursors are synthesized through distinct but interconnected metabolic pathways.

Gallic Acid (GA) Biosynthesis via the Shikimate Pathway

While several pathways for GA biosynthesis have been proposed, the most accepted route in Camellia sinensis is the direct dehydrogenation of an intermediate in the shikimate pathway.[5][6] This pathway avoids the phenylpropanoid route and provides a direct line for GA synthesis.

The key steps involve:

-

The shikimate pathway produces 3-dehydroshikimic acid.

-

This intermediate is then dehydrogenated to form gallic acid.[6] Recent studies have identified two shikimate dehydrogenases, CsSDH3 and CsSDH4, as essential enzymes that catalyze the production of gallic acid, thereby contributing significantly to the accumulation of galloylated catechins.[7] The expression levels of these enzymes positively correlate with the content of both GA and galloylated catechins in tea plants.[7]

Catechin Backbone Biosynthesis

The basic flavan-3-ol structure of catechins is synthesized via the well-documented phenylpropanoid and flavonoid pathways.[2][8] This pathway generates the non-galloylated catechins, primarily (-)-epicatechin (EC) and (-)-epigallocatechin (EGC), which serve as the acceptor molecules for the galloyl group.

The key enzymes involved in this pathway include:

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Flavanone 3-hydroxylase (F3H)

-

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H)

-

Dihydroflavonol 4-reductase (DFR)

-

Anthocyanidin Synthase (ANS)

-

Anthocyanidin Reductase (ANR)[8]

The hydroxylation pattern of the B-ring, which distinguishes EC from EGC, is determined by the action of F3'H and F3'5'H.[8]

The Core Galloylation Pathway: A Two-Step Enzymatic Process

The esterification of catechins with gallic acid is not a direct reaction. Instead, it is a sophisticated two-step process that utilizes an activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin).[9][10] This mechanism was elucidated through in vitro enzyme assays using crude enzyme extracts from tea plants, which demonstrated that the synthesis of galloylated catechins is dependent on the presence of both gallic acid and UDP-glucose (UDPG).[2][9]

Step 1: Synthesis of the Acyl Donor (β-glucogallin) The first reaction involves the activation of gallic acid. The enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of a glucose moiety from UDPG to gallic acid, forming the high-energy acyl donor, β-glucogallin.[9][10] The specific gene encoding this enzyme in Camellia sinensis has been identified as CsUGT84A22.[11][12]

-

Reaction: Gallic Acid + UDP-glucose → β-glucogallin + UDP

Step 2: Transfer of the Galloyl Group to Catechins In the final step, the enzyme epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) , a type of serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of a non-galloylated catechin.[1][2][9] This enzyme exhibits specificity for 2,3-cis-flavan-3-ols like EC and EGC, leading to the formation of ECG and EGCG, respectively.[9][10] 2,3-trans-flavan-3-ols such as (+)-catechin are not appropriate substrates for this enzyme.[9][10]

-

Reaction: β-glucogallin + (-)-Epicatechin → (-)-Epicatechin gallate (ECG) + Glucose

-

Reaction: β-glucogallin + (-)-Epigallocatechin → (-)-Epigallocatechin gallate (EGCG) + Glucose

References

- 1. Frontiers | Systematic Analysis of the R2R3-MYB Family in Camellia sinensis: Evidence for Galloylated Catechins Biosynthesis Regulation [frontiersin.org]

- 2. Exploration of the biosynthesis of galloylated catechins in tea plants [maxapress.com]

- 3. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Physicochemical properties of (-)-Gallocatechin gallate

An In-depth Technical Guide on the Physicochemical Properties of (-)-Gallocatechin Gallate

Introduction

This compound (GCG) is a flavan-3-ol, a type of catechin, and an epimer of the more widely studied (-)-epigallocatechin gallate (EGCG).[1] It is the ester of gallocatechin and gallic acid.[1] GCG is a significant polyphenol found in green tea and is recognized for its potential health benefits, including antioxidant and cancer-preventive activities.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of GCG, detailed experimental protocols for its analysis, and a visualization of key signaling pathways it may influence, primarily based on data from its close relative, EGCG.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈O₁₁ | [4][5] |

| Molecular Weight | 458.37 g/mol | [2][5][6][7] |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~200°C | [8] |

Solubility

| Solvent | Solubility | Reference |

| Water | Practically insoluble | |

| DMSO | 92 mg/mL (200.71 mM) | [7] |

| Ethanol | Soluble | [9][10] |

| Methanol | Soluble | [11] |

| Dimethyl Formamide | Soluble | [9][10] |

Acidity

| Property | Value | Reference |

| pKa | Weakly acidic, with a pKa1 value of approximately 7.65 | [12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of GCG is characterized by absorption maxima that are indicative of its phenolic structure.

| Solvent | λmax (nm) | Reference |

| Water | ~274 nm | [13] |

| Ethanol | ~276 nm | [14] |

| Aqueous Buffer | ~275 nm | [15] |

| Acetonitrile | ~275 nm | [15] |

| DMSO | ~280 nm | [15] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The following table summarizes the ¹H and ¹³C NMR chemical shifts for GCG in Methanol-d4.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Reference |

| 2 | 79.9 | 5.07 (s) | [16][17] |

| 3 | 70.1 | 5.55 (br) | [16][17] |

| 4 | 29.5 | 3.02 (dd), 2.88 (dd) | [16][17] |

| 4a | 157.5 | - | [17] |

| 5 | 157.9 | - | [17] |

| 6 | 96.2 | 6.12 (s) | [16][17] |

| 7 | 157.0 | - | [17] |

| 8 | 97.0 | 6.09 (s) | [16][17] |

| 8a | 100.4 | - | [17] |

| 1' | 132.0 | - | [17] |

| 2', 6' | 107.5 | 6.46 (s) | [16][17] |

| 3', 5' | 146.4 | - | [17] |

| 4' | 133.5 | - | [17] |

| 1'' | 121.8 | - | [17] |

| 2'', 6'' | 110.2 | 6.86 (s) | [16][17] |

| 3'', 5'' | 146.5 | - | [17] |

| 4'' | 139.9 | - | [17] |

| C=O | 167.3 | - | [17] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the properties and biological activities of this compound.

Determination of Antioxidant Activity

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[18]

-

Various concentrations of this compound are prepared in a suitable solvent.

-

An aliquot of the GCG solution is mixed with the DPPH solution.[18]

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[18]

-

The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control (DPPH solution without the sample).[18]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

The ABTS radical cation is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of GCG are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation period.

-

The percentage of inhibition of the ABTS•+ radical is calculated.

Spectroscopic Analysis

UV-Vis Spectroscopy

-

Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., ethanol, water, DMSO).

-

Perform serial dilutions to obtain a range of concentrations.

-

Record the UV-Vis absorption spectra for each concentration over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[19]

-

Identify the wavelength of maximum absorbance (λmax).[20]

NMR Spectroscopy

-

Dissolve a precise amount of this compound in a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Assign the chemical shifts of the protons and carbons by analyzing the spectra and comparing them with literature data.[21]

Signaling Pathways

While research on this compound is ongoing, the closely related epimer, (-)-epigallocatechin gallate (EGCG), has been extensively studied for its ability to modulate various cellular signaling pathways involved in inflammation and cancer. Given their structural similarity, it is plausible that GCG affects similar pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. EGCG has been shown to inhibit this pathway.[22][23]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. EGCG has been demonstrated to modulate this pathway.[22][24]

Experimental Workflow for Antioxidant Activity

The general workflow for assessing the antioxidant potential of this compound is depicted below.

References

- 1. Gallocatechin gallate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antioxidant Activity of Different Forms of Green Tea: Loose Leaf, Bagged and Matcha [foodandnutritionjournal.org]

- 4. biorlab.com [biorlab.com]

- 5. GSRS [precision.fda.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. (-)-GALLOCATECHIN CAS#: 3371-27-5 [amp.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Spectral Properties of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence in Different Solvents: Dependence on Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous determination of caffeine, gallic acid, theanine, (−)-epigallocatechin and (−)-epigallocatechin-3-gallate in green tea using quantitative 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

Antioxidant and pro-oxidant activities of (-)-Gallocatechin gallate

An In-depth Technical Guide on the Core Antioxidant and Pro-oxidant Activities of (-)-Gallocatechin Gallate

This compound (GCG), a significant catechin found in green tea, exhibits a fascinating duality in its chemical behavior, acting as both a potent antioxidant and a conditional pro-oxidant. This paradoxical nature is central to its wide-ranging biological effects, from cellular protection against oxidative stress to the induction of apoptosis in cancer cells. This guide provides a detailed examination of the mechanisms, quantitative data, and experimental protocols related to the antioxidant and pro-oxidant activities of GCG, tailored for researchers, scientists, and drug development professionals.

Antioxidant Activities of this compound

The antioxidant properties of GCG are primarily attributed to its chemical structure, which is rich in hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Furthermore, GCG can chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[1]

Quantitative Antioxidant Data

The efficacy of GCG as an antioxidant has been quantified using various in vitro assays. The following table summarizes key findings from DPPH, ABTS, and FRAP assays, which measure radical scavenging ability and reducing power.

| Assay | Compound Concentration (µM) | Antioxidant Activity (%) | Reference Compound | Citation |

| DPPH | 400 | ~70-75% | EGCG (77.2%) | [2] |

| ABTS | 400 | ~85-90% | EGCG (90.2%) | [2] |

| FRAP | Not specified | High relative to other catechins | EGCG (highest) | [2] |

| Superoxide Scavenging | 310 (IC50) | 50% | Ascorbic Acid | [3] |

| H₂O₂ Scavenging | 90 (IC50) | 50% | Ascorbic Acid | [3] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[2] The solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve GCG and a positive control (e.g., Trolox, Ascorbic Acid) in methanol to create a series of concentrations.

-

Reaction: Add a defined volume of the GCG or standard solution to the DPPH solution. A typical ratio is 4 ml of DPPH to the sample.[2]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2] A blank containing only methanol and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[2]

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4][5] This mixture is incubated in the dark at room temperature for 12-16 hours.[4][5]

-

Working Solution: Before use, dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Sample Preparation: Prepare various concentrations of GCG and a standard antioxidant (e.g., Trolox).

-

Reaction: Mix a small volume of the sample or standard (e.g., 10-20 µL) with a larger volume of the ABTS•+ working solution (e.g., 195-200 µL) in a 96-well plate.[5][6]

-

Incubation: Incubate the plate at room temperature in the dark for a defined period (e.g., 6-30 minutes).[5][7]

-

Measurement: Read the absorbance at 734 nm using a microplate reader.[5]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[8]

Protocol:

-

Cell Culture: Seed human hepatocarcinoma HepG2 cells into a 96-well microplate and culture until they reach confluence.[9]

-

Loading: Wash the cells with PBS and then incubate them with a medium containing the test compound (GCG) and 2',7'-dichlorofluorescin diacetate (DCFH-DA, e.g., 25 µM) for 1 hour at 37°C.[9] DCFH-DA is a probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[8]

-

Induction of Oxidative Stress: Wash the cells again and then add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH, e.g., 600 µM).[8][9]

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) at regular intervals.

-

Calculation: The antioxidant activity is determined by comparing the fluorescence in the GCG-treated wells to the control wells (cells treated with the oxidant but no antioxidant). The results can be expressed as quercetin equivalents.[8]

Nrf2 Signaling Pathway in Antioxidant Response

While GCG can directly scavenge radicals, its pro-oxidant effects can paradoxically lead to an enhanced endogenous antioxidant response. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of various antioxidant and detoxifying enzymes.[11][12]

Caption: Nrf2 pathway activation by GCG-induced oxidative stress.

Pro-oxidant Activities of this compound

The pro-oxidant activity of GCG is a critical aspect of its anticancer effects.[10] This activity is often observed at higher concentrations and can be influenced by the cellular environment, such as the presence of transition metals. GCG can undergo auto-oxidation, leading to the production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide (H₂O₂).[13][14] This increase in oxidative stress can overwhelm the antioxidant defenses of cancer cells, leading to cellular damage and apoptosis.[15]

Quantitative Pro-oxidant Data

The pro-oxidant effects of catechins like GCG are often measured by their ability to generate ROS or induce cytotoxicity in cancer cells.

| Assay/Effect | Cell Line | GCG/EGCG Concentration | Observation | Citation |

| H₂O₂ Generation | Cell-free medium | 50 µM (EGCG) | ~10-25 µM H₂O₂ produced | [10] |

| Cytotoxicity (IC50) | HT22 neuronal cells | ~200-400 µM (EGCG) | Significant reduction in cell viability | [2] |

| DNA Damage | In vitro | >60 µM (EGCG) | Enhanced oxidative DNA damage | [3] |

| Apoptosis Induction | Various cancer cells | Varies (µM range) | ROS-dependent apoptosis | [15][16] |

Experimental Protocol for Intracellular ROS Measurement

The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Cell Culture: Plate cancer cells (e.g., H1299 lung cancer cells) in a suitable format (e.g., 96-well plate) and allow them to adhere.[17]

-

Probe Loading: Load the cells with DCFH-DA (e.g., 10-25 µM) in serum-free medium and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Treatment: Wash the cells to remove excess probe and then treat them with various concentrations of GCG. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a fluorescence microplate reader or flow cytometer. Measurements can be taken at different time points to assess the kinetics of ROS production.

-

Analysis: The increase in fluorescence intensity in GCG-treated cells compared to the control indicates an increase in intracellular ROS levels.

Pro-oxidant Induced Apoptosis Signaling Pathway

The ROS generated by GCG can trigger apoptotic signaling cascades in cancer cells. This often involves the activation of stress-activated protein kinases like JNK and p38 MAPK, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.

Caption: GCG-induced ROS leading to apoptosis in cancer cells.

The Dual Role: A Concentration-Dependent Balance

The transition of GCG from an antioxidant to a pro-oxidant is highly dependent on its concentration and the surrounding chemical environment.[1] At low concentrations, the direct radical scavenging and metal chelating activities dominate, providing a protective, antioxidant effect. At higher concentrations, the rate of auto-oxidation and ROS generation surpasses the scavenging capacity, leading to a net pro-oxidant effect that can be cytotoxic, particularly to cancer cells which often have a compromised redox balance.[15]

Caption: Concentration-dependent dual role of GCG.

Conclusion

This compound possesses a complex and context-dependent redox chemistry. Its ability to act as both an antioxidant and a pro-oxidant is fundamental to its biological activities. As an antioxidant, it directly neutralizes free radicals and can induce protective cellular mechanisms via the Nrf2 pathway. As a pro-oxidant, it can selectively induce oxidative stress and apoptosis in cancer cells, highlighting its therapeutic potential. A thorough understanding of these dual roles, the concentrations at which they occur, and the underlying signaling pathways is crucial for researchers and professionals in drug development aiming to harness the full potential of this potent green tea catechin.

References

- 1. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemiluminescence analysis of the prooxidant and antioxidant effects of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 2.11. In Vitro Determination of the Antioxidant Activity of EGCG-grafted-Chitosan [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigallocatechin Gallate: pH-Dependent Redox Properties and Effect on Respiration, Photosynthesis, and Cell Death in Pea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent activation of extracellular signal-regulated kinase 1/2 in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Molecular Targets of (-)-Gallocatechin Gallate in Neuronal Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered increasing interest for its potential neuroprotective properties. As a member of the flavonoid family, GCG shares structural similarities with the extensively studied (-)-epigallocatechin gallate (EGCG), suggesting a comparable capacity to modulate cellular signaling pathways implicated in neuronal survival and function. This technical guide provides a comprehensive overview of the currently identified molecular targets of GCG in neuronal cells, with a focus on its role in mitigating oxidative stress-induced neurotoxicity. The guide details the experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of GCG's mode of action.

Molecular Targets and Neuroprotective Mechanisms

The primary neuroprotective mechanism of GCG identified to date revolves around its ability to counteract glutamate-induced oxidative stress in neuronal cells.[1] This protection is mediated through the modulation of key intracellular signaling pathways and the regulation of cellular stress responses.

Mitigation of Oxidative Stress

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. This process leads to an excessive production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage. GCG has been shown to effectively suppress the accumulation of ROS in neuronal cells.[1]

Regulation of Intracellular Calcium Homeostasis

Glutamate excitotoxicity is also associated with a significant influx of intracellular calcium (Ca2+), which can trigger apoptotic pathways. GCG treatment has been demonstrated to reduce the glutamate-induced increase in intracellular Ca2+ levels, thereby contributing to its neuroprotective effects.[1]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are critically involved in cell survival and apoptosis. In the context of glutamate-induced neurotoxicity, the phosphorylation of ERK and JNK is elevated, promoting cell death. A key molecular mechanism of GCG is the inhibition of this phosphorylation in a concentration-dependent manner, thereby suppressing the downstream apoptotic signaling cascade.[1]

Quantitative Data on GCG's Effects in Neuronal Cells

The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of GCG on glutamate-induced toxicity in mouse hippocampal neuronal HT22 cells.[1]

Table 1: Effect of GCG on Neuronal Cell Viability in the Presence of Glutamate-Induced Stress

| GCG Concentration (µM) | Glutamate (5 mM) | Cell Viability (%) |

| 0 | + | 40 |

| 50 | + | 55 |

| 100 | + | 96 |

Data represents the percentage of cell viability compared to untreated control cells.

Table 2: Effect of GCG on Intracellular Reactive Oxygen Species (ROS) Levels

| Treatment | Fold Increase in ROS |

| Control | 1.0 |

| Glutamate (5 mM) | 1.6 |

| GCG + Glutamate (5 mM) | ~1.0 |

ROS levels were measured using DCFDA staining.

Table 3: Effect of GCG on Intracellular Calcium (Ca2+) Influx

| Treatment | Intracellular Ca2+ Increase |

| Glutamate (5 mM) | Significant Increase |

| GCG + Glutamate (5 mM) | Reduced Increase |

Qualitative assessment of the reduction in glutamate-induced intracellular Ca2+ influx.

Table 4: Effect of GCG on MAPK Phosphorylation

| Treatment | p-ERK Levels | p-JNK Levels |

| Glutamate (5 mM) | Increased | Increased |

| GCG (50 µM) + Glutamate | Reduced | Reduced |

| GCG (100 µM) + Glutamate | Further Reduced | Further Reduced |

Qualitative assessment of the concentration-dependent reduction in phosphorylated ERK and JNK.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of GCG's effects on neuronal cells.[1]

Cell Culture and Treatment

-

Cell Line: Mouse hippocampal neuronal HT22 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For neuroprotection assays, HT22 cells (2 x 10^5 cells/well) are seeded and cultured for 24 hours. Cells are then pre-treated with various concentrations of GCG (e.g., 50 µM and 100 µM) for a specified time before the addition of 5 mM glutamate to induce oxidative stress. The incubation continues for a designated period (e.g., 12 hours) before analysis.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Protocol:

-

After the treatment period, the culture medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cells are seeded in a suitable format (e.g., 96-well black plates).

-

After treatment with GCG and/or glutamate, the cells are washed with a buffer (e.g., phosphate-buffered saline - PBS).

-

The cells are then incubated with DCFDA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Measurement of Intracellular Calcium ([Ca2+]i)

-

Reagent: Fura-2 AM, a ratiometric fluorescent dye that binds to free intracellular calcium.

-

Protocol:

-

Cells grown on glass coverslips are loaded with Fura-2 AM (e.g., 5 µM) in a physiological buffer for a specific duration (e.g., 30-60 minutes) at room temperature in the dark.

-

The coverslips are then transferred to a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission fluorescence is collected at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

-

After establishing a baseline, glutamate and/or GCG are added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.

-

Western Blot Analysis for Phosphorylated ERK and JNK

-

Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of ERK and JNK.

-

Protocol:

-